molecular formula C43H76O5 B1244147 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

Cat. No. B1244147
M. Wt: 673.1 g/mol
InChI Key: VKBBGCKYUQMBMB-RFMQAYKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2], also known as diacylglycerol(18:0/22:4) or DAG(18:0/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/22:4(7Z, 10Z, 13Z, 16Z)/16:1(9Z)) pathway.
1-stearoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as stearoyl and 7Z,10Z,13Z,16Z-docosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid and an all-cis-docosa-7,10,13,16-tetraenoic acid.

Scientific Research Applications

Lipid Analysis and Characterization

1-Octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol, being a complex lipid molecule, has been a subject of study in the field of lipidomics. Research using high-performance liquid chromatography (HPLC) and fast atom bombardment mass spectrometry (FAB MS) has been conducted to analyze unusual branched and unsaturated phospholipid molecular species, including similar compounds. These techniques have enabled the determination of molecular weights, branching, and double bond locations in fatty acyl chains of intact phospholipid molecules (Dasgupta et al., 1987).

Industrial Applications

This compound has been studied in relation to its application in industries, such as the oil industry. Modified polymers derived from octadecene, like octadecanoyl co-maleic anhydride copolymers, have been assessed as flow improvers for crude oil, demonstrating the importance of the chemical structure of such compounds in industrial applications (El-Ghazawy et al., 2014).

Dietary and Nutritional Studies

In the field of nutrition, dietary ether lipids similar to 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol have been studied. For example, chronic feeding of batyl alcohol, which is similar in structure, has shown an increase in plasmalogens in erythrocytes of patients with congenital deficiencies in tissue ether glycerolipids. These findings have implications for dietary ether lipid therapy in patients with peroxisomal disorders (Das et al., 1992).

Pharmacological Research

In pharmacology, the synthesis and biological evaluation of similar compounds have been explored. For instance, studies on the chemoenzymatic synthesis of sulfo-glycolipids derived from glycerol and carrying acyl chains have shown potential in antitumor applications (Dangate et al., 2009).

Biochemical and Biophysical Studies

Biochemical and biophysical studies have focused on the enzymatic formation and physico-chemical behavior of monoglycerides, including those with unusual fatty acids. These studies help in understanding the properties of lipids like 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol in different biological and chemical contexts (Steffen et al., 1995).

properties

Molecular Formula

C43H76O5

Molecular Weight

673.1 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,41,44H,3-10,12,14-16,18,20,23-25,27,29-40H2,1-2H3/b13-11-,19-17-,22-21-,28-26-/t41-/m0/s1

InChI Key

VKBBGCKYUQMBMB-RFMQAYKLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.